molecular formula C7H5BrClFO B7961551 1-Bromo-5-chloro-2-fluoro-3-methoxybenzene

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene

Cat. No.: B7961551
M. Wt: 239.47 g/mol
InChI Key: KHCIMAIKLAJEKC-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene can be synthesized through various synthetic routes. One common method involves the halogenation of 1-bromo-3-chloro-5-fluorobenzene, followed by methoxylation. The reaction conditions typically include the use of appropriate halogenating agents and methoxylating reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and methoxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-bromo-5-chloro-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
  • 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene

Uniqueness

1-Bromo-5-chloro-2-fluoro-3-methoxybenzene is unique due to its specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCIMAIKLAJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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